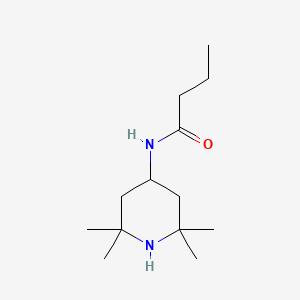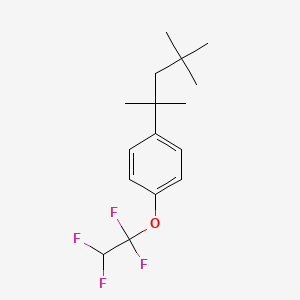
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is a synthetic organic compound that features a benzene ring substituted with a tetrafluoroethoxy group and a trimethylpentan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Formation of Tetrafluoroethoxy Group: This can be achieved by reacting 1,1,2,2-tetrafluoroethanol with an appropriate halogenating agent to form the tetrafluoroethoxy group.
Attachment to Benzene Ring: The tetrafluoroethoxy group is then attached to the benzene ring through an electrophilic aromatic substitution reaction.
Introduction of Trimethylpentan-2-yl Group: The trimethylpentan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in the production of specialty chemicals, polymers, or as a component in advanced materials.
作用機序
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
1-(1,1,2,2-Tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene: Unique due to its specific substituents.
1-(1,1,2,2-Tetrafluoroethoxy)benzene: Lacks the trimethylpentan-2-yl group.
4-(2,4,4-Trimethylpentan-2-yl)benzene: Lacks the tetrafluoroethoxy group.
Uniqueness
This compound is unique due to the presence of both the tetrafluoroethoxy and trimethylpentan-2-yl groups, which confer distinct chemical and physical properties, making it valuable for specific applications.
特性
CAS番号 |
163036-61-1 |
|---|---|
分子式 |
C16H22F4O |
分子量 |
306.34 g/mol |
IUPAC名 |
1-(1,1,2,2-tetrafluoroethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C16H22F4O/c1-14(2,3)10-15(4,5)11-6-8-12(9-7-11)21-16(19,20)13(17)18/h6-9,13H,10H2,1-5H3 |
InChIキー |
AYAUOMXPHJVCLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


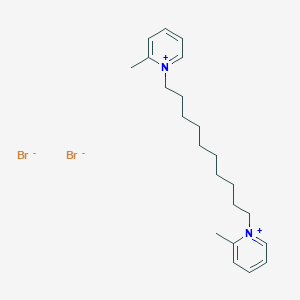
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
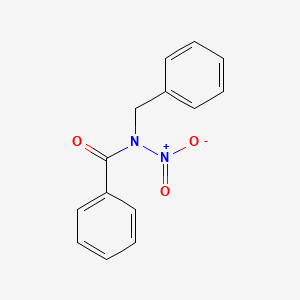
![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
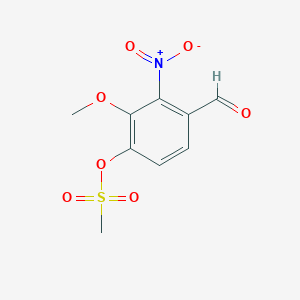
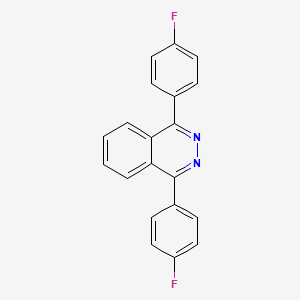
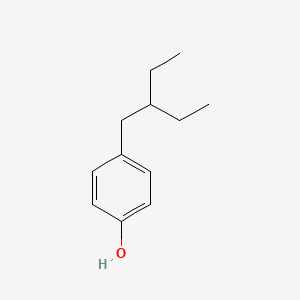
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
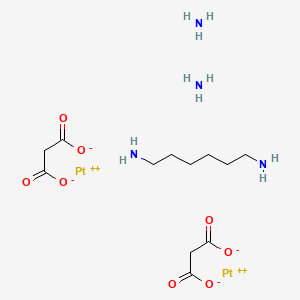

![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
